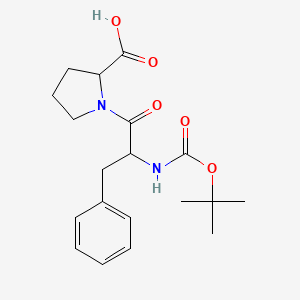

BOC-D-PHE-PRO-OH

Description

Contextualization of Protected Dipeptides in Research

In peptide chemistry, the synthesis of long amino acid chains requires a methodical, step-wise approach. A core strategy in this process is the use of "protected" amino acids and peptide fragments. bachem.com Protection involves temporarily blocking reactive functional groups on an amino acid to prevent unintended side reactions during the formation of a peptide bond. bachem.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N-terminus (the amino group) of an amino acid. chemimpex.com

The practice of using N-protected dipeptides dates back to early peptide chemistry experiments. brieflands.com These protected dipeptides serve as versatile and stable building blocks. chemimpex.com They allow for the efficient and controlled assembly of larger, more complex peptide sequences, which is crucial for both academic research and the industrial production of peptide-based drugs, biologics, and other specialized biomaterials. chemimpex.comrsc.orgmdpi.com By using a pre-formed dipeptide unit like BOC-D-PHE-PRO-OH, chemists can simplify the synthesis process, enhance the solubility of intermediate fragments, and maintain high purity throughout the construction of the target molecule. chemimpex.com

The Significance of D-Amino Acid Incorporation in Peptide Scaffolds

Amino acids, the fundamental units of peptides and proteins, exist in two mirror-image forms, or stereoisomers: L-amino acids and D-amino acids. innovagen.com While L-amino acids are the exclusive building blocks of proteins in most life forms, the strategic incorporation of D-amino acids into synthetic peptides is a powerful tool in medicinal chemistry. nih.govjpt.com

The primary advantage of including a D-amino acid is the enhancement of the peptide's stability. jpt.com Peptides made solely of L-amino acids are often rapidly broken down in the body by enzymes called proteases. biopharmaspec.com These enzymes are stereospecific and primarily recognize the L-form. By introducing a D-amino acid, the peptide becomes resistant to this enzymatic degradation, which can increase its half-life and therapeutic value. biopharmaspec.comnih.gov

Furthermore, the inclusion of a D-amino acid alters the peptide's three-dimensional structure. nih.gov This structural change can lead to novel binding interactions with biological targets, potentially increasing the peptide's potency or altering its function in desirable ways. nih.gov This strategy allows researchers to design peptides with improved pharmacokinetic properties and unique biological activities that would not be possible using only the 20 proteinogenic L-amino acids. nih.govjpt.com

Rationale and Scope of Academic Research on BOC-D-PHE-PRO-OH

The academic and industrial interest in BOC-D-PHE-PRO-OH stems from its specific structure, which combines the features of a protected dipeptide with the strategic inclusion of a D-amino acid. It is primarily utilized as a synthetic intermediate in the development of new pharmaceutical compounds. netascientific.commedchemexpress.com

The specific sequence of D-phenylalanine followed by L-proline is a key structural motif found in certain biologically active molecules. Research has specifically identified BOC-D-PHE-PRO-OH as a precursor in the synthesis of peptide-based thrombin inhibitors. netascientific.com Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for developing anticoagulant drugs. The related tripeptide, Boc-D-Phe-Pro-Arg-OH, has been studied for its anticoagulant properties, highlighting the importance of the D-Phe-Pro scaffold in targeting thrombin.

Therefore, the research scope for BOC-D-PHE-PRO-OH is sharply focused on medicinal chemistry and drug discovery. It is not studied for its own direct biological effects but rather as a crucial, high-purity building block. Its use allows for the precise and efficient synthesis of larger, more complex peptides that are designed to have specific therapeutic properties, leveraging the enhanced stability and unique conformation provided by its D-amino acid component. netascientific.comchemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24) |

InChI Key |

ZPRHVPHDENDZTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Boc D Phe Pro Oh

Established Synthetic Routes for BOC-D-PHE-PRO-OH

The synthesis of BOC-D-PHE-PRO-OH is primarily achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and is chosen based on the desired scale and purity of the final product.

SPPS, a technique revolutionized by R. Bruce Merrifield, is a cornerstone of modern peptide synthesis. masterorganicchemistry.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. masterorganicchemistry.combachem.com This method simplifies the purification process as excess reagents and byproducts are removed by simple washing steps. bachem.com

For the synthesis of a protected dipeptide like BOC-D-PHE-PRO-OH, the process typically starts with the C-terminal amino acid, in this case, Proline, attached to the resin. The N-terminal protecting group of the resin-bound Proline, often an Fmoc (9-fluorenylmethoxycarbonyl) group, is removed. Subsequently, the BOC-protected D-Phenylalanine (BOC-D-Phe-OH) is activated and coupled to the deprotected proline. masterorganicchemistry.comthermofisher.com The final dipeptide is then cleaved from the resin, yielding the desired BOC-D-PHE-PRO-OH.

A common resin used for this purpose is the 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide under mild acidic conditions, preserving the acid-labile BOC protecting group. google.com The choice of coupling agents is also critical to ensure high efficiency and minimize side reactions. Reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) are often employed for this purpose.

| Step | Reagent/Condition | Purpose |

| 1. Resin Swelling | Dichloromethane (B109758) (DCM) | Prepares the resin for the reaction. |

| 2. Amino Acid Loading | Fmoc-Pro-OH, DIEA | Attaches the first amino acid to the resin. |

| 3. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling. thermofisher.comgoogle.com |

| 4. Coupling | BOC-D-Phe-OH, COMU, DIEA | Forms the peptide bond between D-Phe and Pro. |

| 5. Cleavage | Mild acid (e.g., 1% TFA in DCM) | Releases the dipeptide from the resin. google.com |

| 6. Purification | Precipitation, Chromatography | Isolates the pure BOC-D-PHE-PRO-OH. |

Table 1: A generalized workflow for the Solid-Phase Peptide Synthesis of BOC-D-PHE-PRO-OH.

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, offers advantages in terms of scalability and the ability to purify intermediates. polypeptide.com In this approach, the protected amino acids are coupled in a suitable solvent, and the resulting dipeptide is isolated and purified.

A typical solution-phase synthesis of BOC-D-PHE-PRO-OH would involve the reaction of BOC-D-Phe-OH with a proline derivative where the carboxyl group is protected, for instance, as a methyl or benzyl (B1604629) ester. libretexts.org The peptide bond formation is facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) to suppress racemization. rsc.org After the coupling reaction, the protecting group on the proline's carboxyl group is selectively removed to yield BOC-D-PHE-PRO-OH.

Recent advancements have focused on developing more efficient and environmentally friendly solution-phase methods. For example, microwave-assisted synthesis using condensing agents like titanium tetrachloride (TiCl4) has been shown to significantly reduce reaction times while maintaining high yields and chiral integrity. mdpi.com

Advanced Approaches to Peptide Bond Formation and Protection Group Chemistry

The formation of the peptide bond is a critical step in peptide synthesis, and numerous reagents and strategies have been developed to optimize this process. Modern coupling reagents are designed to be highly efficient, minimize racemization, and be easily removed from the reaction mixture. beilstein-journals.org

The use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence is assembled. nih.gov The tert-butyloxycarbonyl (BOC) group is a widely used N-terminal protecting group due to its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). masterorganicchemistry.comthermofisher.com

Orthogonal protection schemes are crucial for the synthesis of more complex peptides and their analogs. nih.gov This strategy involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and modification of specific sites within the peptide. For instance, the Fmoc group, which is base-labile, can be used in conjunction with acid-labile side-chain protecting groups like tert-butyl (tBu). thermofisher.com

| Protecting Group | Abbreviation | Cleavage Condition | Use |

| tert-Butoxycarbonyl | BOC | Mild Acid (e.g., TFA) thermofisher.com | N-terminal protection |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) thermofisher.com | N-terminal protection |

| Benzyl | Bzl | Catalytic Hydrogenation bachem.com | Side-chain protection |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) thermofisher.com | Side-chain protection |

Table 2: Common protecting groups used in peptide synthesis.

Regioselective Functionalization and Synthesis of BOC-D-PHE-PRO-OH Analogs

The synthesis of analogs of BOC-D-PHE-PRO-OH is essential for structure-activity relationship (SAR) studies and the development of peptides with improved pharmacological properties. chemimpex.com Regioselective functionalization allows for the modification of specific positions in the dipeptide.

This can be achieved by employing orthogonally protected amino acid building blocks. sigmaaldrich.com For example, using a proline derivative with a protected side chain would allow for the selective modification of the proline residue after the dipeptide has been assembled. Similarly, analogs with modifications on the phenyl ring of D-phenylalanine can be synthesized by starting with the appropriately substituted D-phenylalanine derivative.

The synthesis of peptide analogs can also involve the incorporation of non-proteinogenic amino acids or the modification of the peptide backbone. nih.govmdpi.com For instance, aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, can be synthesized to create analogs with altered conformational properties. acs.org

Methodological Advancements in Purification and Isolation of Protected Dipeptides

The purification and isolation of protected dipeptides like BOC-D-PHE-PRO-OH are critical steps to ensure the high purity required for subsequent applications. After synthesis, the crude product contains the desired peptide along with impurities such as truncated or deletion sequences, and residual reagents. bachem.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the purification of peptides. bachem.compolypeptide.com This method separates peptides based on their hydrophobicity. For protected peptides, which are often highly hydrophobic, specialized C4 or C8 columns may be used instead of the standard C18 columns. biotage.com The mobile phase typically consists of a gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive like TFA. bachem.com

Due to the limited solubility of some protected peptides in aqueous solutions, normal-phase chromatography has emerged as a viable alternative for their purification. biotage.com This technique utilizes a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase (such as a mixture of dichloromethane and methanol). biotage.com

Other purification techniques include:

Ion-exchange chromatography (IEC) , which separates peptides based on their net charge. polypeptide.com

Counter-current distribution (CCD) , a liquid-liquid extraction method that is particularly suitable for large-scale purification. bachem.com

Crystallization , which can be an effective method for obtaining highly pure product if the dipeptide is crystalline. polypeptide.com

Recent advancements in purification technology, such as multicolumn countercurrent solvent gradient purification (MCSGP) , offer more sustainable and efficient alternatives to traditional batch chromatography by reducing solvent consumption. bachem.com

Following purification, the peptide solution is typically subjected to lyophilization (freeze-drying) to remove the solvents and obtain the final product as a stable, white powder. bachem.comacsgcipr.org

Conformational Analysis and Structural Determinants of Boc D Phe Pro Oh

Spectroscopic Probes of Conformation in Solution

Spectroscopic techniques provide powerful, experimentally-driven insights into the average conformations and dynamic behavior of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. By measuring parameters such as nuclear Overhauser effects (NOEs), scalar coupling constants (J-couplings), and chemical shifts, it is possible to define the key dihedral angles (φ, ψ, ω, and χ) that govern the peptide's backbone and side-chain orientations. nih.gov

Key NMR parameters for determining these angles include:

3JHNα Coupling Constants: The Karplus relationship correlates the three-bond coupling constant between the amide proton (NH) and the alpha-proton (CαH) to the ϕ dihedral angle.

Nuclear Overhauser Effect (NOE): The presence of an NOE between two protons indicates they are close in space (typically < 5 Å). Sequential and intra-residue NOEs provide crucial distance restraints for structure calculation.

While specific experimental data for BOC-D-PHE-PRO-OH is not extensively published, analysis of similar peptides, such as Boc-L-Pro-dehydro-Phe-L-Gly-OH, reveals defined torsion angles in the crystalline state, with the peptide backbone adopting a β-turn II conformation. nih.gov Such studies underscore the tendency of Boc-Pro sequences to induce turns.

Table 1: Illustrative NMR Dihedral Angle Data for a Dipeptide in Solution This table presents hypothetical data to illustrate typical findings from an NMR structural analysis.

| Dihedral Angle | Residue | Measured Value (°) | Method of Determination |

|---|---|---|---|

| ϕ (phi) | D-Phe | +70 | 3JHNα coupling, NOE restraints |

| ψ (psi) | D-Phe | +145 | NOE restraints, TALOS+ |

| ω (omega) | Phe-Pro bond | +178 (trans) | NOE patterns |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is highly sensitive to the secondary structure of peptides and proteins. The amide bonds of the peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD signals.

For a short dipeptide like BOC-D-PHE-PRO-OH, the CD spectrum can reveal propensities for forming defined structures such as β-turns or adopting a more flexible, random coil conformation.

β-Turns: Often show a weak positive band near 220 nm and a strong negative band near 200 nm.

Random Coil: Characterized by a strong negative band near 200 nm. researchgate.net

α-Helical structures, which show characteristic negative bands at 222 nm and 208 nm, are unlikely in a dipeptide but the signals serve as a reference. researchgate.net

The aromatic side chain of phenylalanine is also a chromophore in the near-UV region (250-300 nm) and its CD signal can be sensitive to its local environment and side-chain conformation. Because BOC-D-PHE-PRO-OH contains a D-amino acid, its CD spectrum is expected to be inverted compared to that of its L-enantiomer counterpart, a principle demonstrated by the equal and opposite signals of L- and D-phenylalanine. researchgate.net

Computational Approaches to Conformational Space Elucidation

Computational chemistry provides a powerful complement to experimental methods, allowing for a detailed exploration of the conformational possibilities and their relative energies.

Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by numerically solving Newton's equations of motion. rsc.org For BOC-D-PHE-PRO-OH, an MD simulation can reveal the dynamic behavior of the dipeptide, the accessible conformational states, and the transitions between them. nih.govmdpi.com

Starting from an initial structure, the simulation calculates the forces on each atom based on a molecular mechanics force field and propagates the system forward in time, typically in femtosecond steps. By running the simulation for nanoseconds to microseconds, a trajectory is generated that represents a statistical sample of the molecule's conformational space under specific conditions (e.g., in a water box at 300 K). Analysis of this trajectory can identify dominant conformations, hydrogen bonding patterns, and the flexibility of different parts of the molecule, such as the Boc group or the Phe side chain. nih.gov Studies on similar peptides, like Pro-Phe-Phe, have used MD to quantify the balance between hydrogen bonding and π-π stacking interactions, which would also be critical in determining the structure of BOC-D-PHE-PRO-OH. researchgate.net

While MD simulations are excellent for sampling, Quantum Mechanics (QM) calculations provide highly accurate energies for specific molecular geometries. researchgate.net Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be used to build an energetic conformer landscape. nih.gov

The process typically involves:

A conformational search using a lower-level method to identify various local energy minima.

Geometry optimization of these conformers using a higher-level QM method (e.g., B3LYP or M06-2X functional with an appropriate basis set). researchgate.net

Calculation of single-point energies at an even higher level of theory for refinement.

Inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), which is crucial for accurate energy rankings. nih.gov

This approach yields the relative Gibbs free energies of the different stable conformers, allowing for the prediction of their equilibrium populations according to the Boltzmann distribution. This provides a static but highly detailed picture of the most probable structures of the dipeptide.

Table 2: Hypothetical Relative Energies of BOC-D-PHE-PRO-OH Conformers from QM Calculations This table illustrates the kind of data obtained from QM calculations, showing the relative stability of different conformations.

| Conformer ID | Key Feature | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | Extended | 1.5 | 8.8 |

| B | Type II β-turn | 0.0 | 73.1 |

| C | cis-Proline | 2.5 | 1.6 |

Influence of Solvent Environment and Temperature on Dipeptide Conformation

The conformational equilibrium of BOC-D-PHE-PRO-OH is highly sensitive to its environment. Both solvent and temperature can shift the populations of different conformers by altering the thermodynamics of the system.

Solvent Environment: The polarity of the solvent plays a critical role.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the peptide's amide and carboxyl groups, potentially disrupting intramolecular hydrogen bonds that stabilize compact structures like β-turns.

Apolar Solvents (e.g., chloroform, dioxane): In these environments, intramolecular hydrogen bonds are more favorable, often leading to a higher population of folded or turn-like conformations. Research on other N-capped peptides has shown that solvent composition can dramatically influence molecular packing and even direct the formation of different crystal polymorphs. researchgate.net

Temperature: Temperature influences the kinetic energy of the molecule. Increasing the temperature provides the energy needed to overcome rotational barriers, allowing the dipeptide to sample a wider range of conformations and leading to greater flexibility. nih.gov Conversely, lowering the temperature can "freeze" the molecule into its lowest-energy conformation. Temperature-dependent NMR studies on other peptides have directly observed shifts in conformational equilibria, with different signals corresponding to distinct structures becoming dominant at different temperatures. researchgate.net The interplay between temperature and hydrophobic interactions can also induce sharp conformational transitions between ordered and disordered states. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| tert-Butyloxycarbonyl-D-Phenylalanyl-Proline | BOC-D-PHE-PRO-OH |

| D-Phenylalanine | D-Phe |

| Proline | Pro |

| tert-Butyloxycarbonyl | Boc |

| N-tert-butoxycarbonyl-L-prolyl-dehydrophenylalanyl-L-glycine | Boc-L-Pro-dehydro-Phe-L-Gly-OH |

| N-tert-butoxycarbonyl-glycyl-dehydrophenylalanine N'-methylamide | Boc-Gly-ΔPhe-NHMe |

| Prolyl-Phenylalanyl-Phenylalanine | Pro-Phe-Phe |

Molecular Recognition and Ligand Biomolecule Interaction Studies of Boc D Phe Pro Oh

Biophysical Characterization of Binding Events with Macromolecules

No specific biophysical studies characterizing the binding of BOC-D-PHE-PRO-OH to any macromolecule have been found in the reviewed literature. While this compound is a precursor to serine protease inhibitors, particularly thrombin inhibitors, the characterization efforts are directed at the final active compounds. nih.gov

There is no published data from Isothermal Titration Calorimetry (ITC) experiments for BOC-D-PHE-PRO-OH. ITC is a powerful technique used to directly measure the heat released or absorbed during a binding event, which allows for the determination of key thermodynamic parameters such as the binding constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of a ligand-macromolecule interaction. However, no such study has been documented for BOC-D-PHE-PRO-OH.

No Surface Plasmon Resonance (SPR) studies for BOC-D-PHE-PRO-OH are available in the scientific literature. SPR is a label-free technique that measures the real-time binding kinetics of a mobile analyte to a stationary ligand, providing data on association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated. This type of analysis has not been reported for this specific dipeptide.

There are no documented MicroScale Thermophoresis (MST) studies involving BOC-D-PHE-PRO-OH. MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell, thus detecting biomolecular interactions. It is a sensitive method for quantifying binding affinity in solution, but it has not been applied to characterize BOC-D-PHE-PRO-OH according to available literature.

Specificity and Selectivity Profiling Against Defined Enzyme or Receptor Targets

No studies have been published that profile the specificity or selectivity of BOC-D-PHE-PRO-OH against any panel of enzymes or receptors. As a protected dipeptide, it is generally not expected to have high affinity or specificity for biological targets without further modification into a larger, more complex inhibitor. Research in this area has focused on the final tripeptide or larger molecules derived from this intermediate, such as D-Phe-Pro-Arg sequences, which are known to target thrombin.

Mechanistic Insights into Binding Modes via Structural Biology Techniques (e.g., Co-crystallization of peptide-ligand complexes)

There is no evidence of successful co-crystallization of BOC-D-PHE-PRO-OH with any protein target, and therefore no structural data from X-ray crystallography or other techniques like NMR spectroscopy is available. Structural biology studies are typically performed on potent, high-affinity ligands to understand the precise molecular interactions that drive binding. As a synthetic intermediate, BOC-D-PHE-PRO-OH has not been the subject of such detailed structural investigations.

Allosteric Modulation Potential and Orthosteric Site Interactions of BOC-D-PHE-PRO-OH

No research has been conducted to investigate the potential of BOC-D-PHE-PRO-OH to act as an allosteric modulator or to interact with orthosteric binding sites of any receptor or enzyme. The study of allosteric modulation typically involves compounds that bind to a site distinct from the primary (orthosteric) site, inducing a conformational change that modulates the activity of the target. There is no indication in the literature that BOC-D-PHE-PRO-OH possesses such properties.

Enzymatic Biotransformation and in Vitro Metabolic Stability of Boc D Phe Pro Oh

Identification and Characterization of Peptidases and Proteases Involved in Dipeptide Cleavage

The cleavage of the dipeptide bond in BOC-D-PHE-PRO-OH is primarily mediated by specific peptidases that recognize the Xaa-Pro sequence.

Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a serine aminopeptidase (B13392206) that preferentially cleaves Xaa-Pro dipeptides from the N-terminus of oligopeptides. pnas.org The enzyme's active site features a P₂-oxyanion trap formed by specific residues (Arg-125 and Asn-710) that stabilizes the substrate, and it can accommodate bulky side chains like phenylalanine in the P₂ position. pnas.org However, the stereochemistry of the amino acid is crucial. The presence of a D-amino acid, such as the D-Phe in BOC-D-PHE-PRO-OH, generally confers significant resistance to cleavage by most peptidases, which are stereospecific for L-amino acids. researchgate.net

Other proteases, such as certain cathepsins, have also been shown to cleave substrates containing a proline residue at the P2 position. For example, cathepsins L2 and L3 from Fasciola hepatica can readily cleave substrates with Pro in the P2 position, a unique characteristic attributed to the presence of specific amino acids like Tyr67 or Trp67 in their S2 subsites. plos.org While these enzymes demonstrate prolyl-cleaving capabilities, their efficacy against a D-amino acid-containing substrate like BOC-D-PHE-PRO-OH would likely be substantially reduced due to stereochemical hindrance.

Studies on subsurface microbial communities have also identified extracellular peptidases capable of hydrolyzing D-phenylalanine substrates, indicating that enzymes capable of processing D-amino acids exist in certain biological environments. nih.gov However, in the context of typical in vitro metabolic stability assays using common enzyme preparations (e.g., liver microsomes, plasma), the D-Phe residue is the dominant factor providing stability.

Kinetic Characterization of Enzymatic Hydrolysis Rates and Mechanisms

The rate of enzymatic hydrolysis of a peptide is a key determinant of its metabolic stability. The inclusion of a D-amino acid in a peptide sequence is a well-established strategy to reduce susceptibility to proteases and prolong its in vivo activity.

The stereochemistry of the amino acid promoiety has a profound effect on the rate of hydrolysis. In studies involving amino acid ester prodrugs, L-amino acid esters were found to hydrolyze significantly faster—between 10 to 75 times—than their corresponding D-amino acid ester counterparts in Caco-2 cell homogenates. researchgate.net This dramatic difference in hydrolysis rate underscores the enzymatic resistance conferred by the D-configuration. For instance, D-phenylalanine ester prodrugs hydrolyze much more slowly than their L-phenylalanine equivalents. researchgate.net Similarly, another study found that a 5ʹ-O-D-valyl-floxuridine prodrug exhibited 11 to 213-fold greater enzymatic stability than other L-amino acid prodrugs. mdpi.com

This principle directly applies to BOC-D-PHE-PRO-OH. The D-Phe residue sterically hinders the peptide's ability to fit into the active site of most serine proteases, which are optimized for L-amino acids. pnas.org Consequently, the hydrolysis half-life of BOC-D-PHE-PRO-OH is expected to be significantly longer than its L-enantiomer equivalent, Boc-L-Phe-Pro-OH.

The table below, based on findings from related compounds, illustrates the comparative stability of D-amino acid versus L-amino acid esters in the presence of enzymatic preparations.

| Compound Type | Stereochemistry | Relative Hydrolysis Rate/Stability | Reference |

|---|---|---|---|

| Phenylalanine Ester Prodrug | L-Phe | Fast Hydrolysis (t½ = 2.2 ± 0.4 min) | researchgate.net |

| Phenylalanine Ester Prodrug | D-Phe | Slow Hydrolysis (t½ = 196.0 ± 27.0 min) | researchgate.net |

| Valine Ester Prodrug | L-Val | Lower enzymatic stability | mdpi.com |

| Valine Ester Prodrug | D-Val | 11- to 213-fold higher enzymatic stability | mdpi.com |

Elucidation of Biotransformation Products and Metabolic Pathways In Vitro

The primary metabolic pathway for BOC-D-PHE-PRO-OH in an in vitro enzymatic system is the hydrolysis of the amide bond linking the D-phenylalanine and proline residues. This cleavage is catalyzed by peptidases, albeit at a slow rate due to the presence of the D-enantiomer.

Upon successful hydrolysis, the molecule is broken down into its constituent components. The expected biotransformation products are:

N-Boc-D-phenylalanine

L-proline

The tert-butyloxycarbonyl (Boc) group is generally stable under these conditions and would remain attached to the D-phenylalanine moiety. Further metabolism would require different enzymatic pathways, such as those involving esterases if the proline were esterified, or other enzymes capable of acting on the Boc group, which is less common in typical peptidase assays.

| Parent Compound | Metabolic Process | Resulting Products |

|---|---|---|

| BOC-D-PHE-PRO-OH | Enzymatic Hydrolysis (Peptide Bond Cleavage) | N-Boc-D-phenylalanine and L-proline |

Strategies for Enhancing Proteolytic Stability and Designing Enzyme-Resistant Analogs In Vitro

While BOC-D-PHE-PRO-OH already incorporates a D-amino acid to enhance stability, several other strategies can be employed in vitro to design even more robust peptide analogs. rsc.orgresearchgate.net These modifications are intended to further limit enzymatic access to the peptide backbone or alter the chemical nature of the cleavable bond. acs.org

Key strategies include:

D-Amino Acid Substitution : As utilized in BOC-D-PHE-PRO-OH, replacing a canonical L-amino acid with its D-enantiomer at or near a proteolytic cleavage site is highly effective at increasing the peptide's half-life. rsc.org

N-Methylation : The addition of a methyl group to the nitrogen atom of a peptide bond (N-methylation) introduces steric hindrance that can prevent the peptide from adopting the conformation required for peptidase binding and catalysis. rsc.org

Peptide Cyclization : Cyclizing a linear peptide, either through head-to-tail linkage or side-chain stapling, introduces conformational rigidity. acs.org This rigid structure can physically block proteases from accessing the cleavage sites within the peptide backbone, significantly improving stability. rsc.org

Incorporation of Unnatural Amino Acids : Introducing non-canonical amino acids, such as β-amino acids or Cα-substituted residues, can effectively disrupt the recognition motifs required by proteases. rsc.orgnih.gov

The following table summarizes these strategies for enhancing the in vitro proteolytic stability of peptide analogs.

| Strategy | Mechanism of Action | Example Modification | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Introduces stereochemical hindrance, preventing proper fit in the enzyme's active site. | Replacing L-Phe with D-Phe | rsc.org |

| N-Methylation | Adds steric bulk to the peptide backbone, disrupting the conformation needed for enzyme recognition. | N-Me-Phe | rsc.org |

| Peptide Cyclization | Creates a rigid structure that physically blocks protease access to cleavage sites. | Backbone or side-chain cyclization | acs.org |

| Unnatural Amino Acid Incorporation | Alters the peptide backbone or side-chain structure, disrupting enzyme recognition motifs. | β-amino acids, Cα-methyl residues | rsc.orgresearchgate.net |

Structure Activity Relationship Sar and Rational Design Principles of Boc D Phe Pro Oh Analogs

Systematic Modification of the Peptide Backbone and Side Chains for Modulated Activity

Systematic modification of the peptide backbone is a key strategy to enhance the biological activity and pharmacokinetic properties of peptide-based compounds. These modifications aim to introduce conformational constraints, improve metabolic stability, and explore new interactions with biological targets.

Another approach is the introduction of amide bond isosteres , which replace the peptide bond with a more stable linkage. This can include reduced amide bonds (psi[CH2-NH]), thioamides (psi[CS-NH]), or other non-natural linkers. These modifications can significantly increase resistance to proteolytic degradation. For instance, the replacement of an amide bond with a thioamide in a peptide can alter the electronic properties and hydrogen-bonding capabilities of the backbone, leading to changes in conformation and bioactivity. beilstein-journals.org

Backbone cyclization is another powerful technique to constrain the peptide conformation and enhance stability. This can be achieved by forming a bridge between the N-terminus and the C-terminus, or between a side chain and one of the termini. nih.govnih.gov For a small dipeptide like BOC-D-PHE-PRO-OH, cyclization could be achieved by incorporating functionalities on the side chains or by modifying the termini to allow for ring closure.

The following table illustrates how systematic backbone modifications in a hypothetical series of BOC-D-PHE-PRO-OH analogs could modulate biological activity.

| Analog | Modification | Hypothetical Change in Activity | Rationale |

| 1 | None (Parent Compound) | Baseline | Reference compound. |

| 2 | N-Methylation of D-Phe | Increased or Decreased | Alters cis/trans isomerization and hydrogen bonding, potentially improving receptor fit or causing steric hindrance. mdpi.comnih.gov |

| 3 | Thioamide at Phe-Pro bond | Potentially Altered | Changes electronic properties and hydrogen bonding, may affect target interaction and stability. beilstein-journals.org |

| 4 | Reduced Amide Bond | Increased Stability | Removes the carbonyl group, increasing flexibility and resistance to proteolysis. |

| 5 | Cyclization (e.g., side-chain to terminus) | Increased Potency and Selectivity | Rigidifies the conformation, reducing the entropic penalty upon binding. nih.gov |

Role of the D-Phenylalanine Moiety in Bioactivity and Conformational Preferences

The incorporation of D-amino acids, such as D-phenylalanine (D-Phe), is a well-established strategy in medicinal chemistry to enhance the potency and stability of peptides. The D-configuration of the amino acid can induce specific conformational preferences and provide resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

In the context of BOC-D-PHE-PRO-OH, the D-Phe residue plays a critical role in defining the three-dimensional structure of the dipeptide. The D-Phe-Pro sequence is known to be a potent inducer of β-turns, which are common secondary structures in proteins and peptides that are often involved in molecular recognition events. ubc.camdpi.com The presence of the D-amino acid in the i+1 position of a turn is a key feature of type II' β-turns. Conformational studies on tetrapeptides containing the D-Phe-Pro sequence have shown that the trans isomer of the D-Phe-Pro peptide bond is the major conformer in solution, and that this conformation is stabilized by an intramolecular ionic interaction between the termini. nih.gov

The aromatic side chain of D-phenylalanine also contributes significantly to bioactivity through hydrophobic and π-π stacking interactions with the target receptor. The spatial orientation of this phenyl group is crucial for optimal binding. Replacing D-Phe with its L-enantiomer (L-Phe) would drastically alter the conformational landscape of the dipeptide, likely leading to a loss of the preferred β-turn structure and a subsequent decrease in biological activity. Comparative studies of D-Phe versus L-Phe containing peptides have consistently demonstrated the importance of the D-configuration for the bioactivity of many peptide analogs. upc.edu

The following table summarizes the comparative effects of D-Phe versus L-Phe in a dipeptide scaffold on bioactivity and conformation.

| Parameter | D-Phe-Pro Dipeptide | L-Phe-Pro Dipeptide | Reference |

| Preferred Conformation | High propensity for β-turn (Type II') | Lower propensity for β-turn | ubc.camdpi.com |

| Proteolytic Stability | High | Low | mdpi.com |

| Receptor Binding Affinity | Often higher due to optimal side-chain orientation | Often lower due to suboptimal conformation | upc.edu |

| Biological Activity | Frequently enhanced | Frequently diminished | upc.edu |

Impact of N-Terminal Protecting Group and C-Terminal Derivatization on Ligand Properties

The N-terminal and C-terminal modifications of a peptide can significantly influence its physicochemical properties, such as solubility, lipophilicity, and stability, which in turn affect its biological activity.

C-terminal derivatization of the proline residue offers another avenue for modulating ligand properties. The free carboxylic acid of BOC-D-PHE-PRO-OH can be converted into various derivatives, such as amides, esters, or alcohols. C-terminal amidation is a particularly common modification found in many naturally occurring bioactive peptides. nih.gov Amidation neutralizes the negative charge of the C-terminal carboxylate, which can increase the peptide's hydrophobicity and its ability to cross cell membranes. This modification can also enhance metabolic stability by protecting against carboxypeptidases. biorxiv.org Furthermore, the C-terminal amide can form additional hydrogen bonds with the target receptor, leading to improved binding affinity. nih.gov Esterification of the C-terminus can also increase lipophilicity and may serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.

The table below illustrates the potential impact of terminal modifications on the properties of a D-Phe-Pro dipeptide.

| Modification | Effect on Physicochemical Properties | Potential Impact on Bioactivity | Reference |

| N-terminal BOC group | Increases lipophilicity | Can enhance or decrease activity depending on target interactions. | ontosight.aicdnsciencepub.com |

| Free N-terminus | Increases polarity | May be required for ionic interactions with the receptor. | |

| C-terminal Carboxylic Acid | Negatively charged at physiological pH | Can form ionic bonds or hydrogen bonds with the receptor. | nih.gov |

| C-terminal Amide | Neutral, more hydrophobic than acid | Often increases stability and membrane permeability; can form additional hydrogen bonds. | nih.govbiorxiv.org |

| C-terminal Ester | Neutral, more hydrophobic than acid | Can act as a prodrug; increases lipophilicity. | nih.gov |

Combinatorial Chemistry and Library Design Approaches Based on the BOC-D-PHE-PRO-OH Scaffold

Combinatorial chemistry provides a powerful tool for the rapid synthesis and screening of large libraries of compounds, enabling the efficient exploration of structure-activity relationships. wikipedia.orgcore.ac.uk The BOC-D-PHE-PRO-OH scaffold is an excellent starting point for the design of combinatorial libraries due to its well-defined conformational preferences and the presence of multiple points for diversification.

A combinatorial library based on this scaffold could be designed by systematically varying the amino acid at the D-Phe position, the proline ring, and the N- and C-terminal groups. For instance, a library could be generated by keeping the D-Phe-Pro core constant while introducing a variety of substituents at the N-terminus and different amino acids or other building blocks at the C-terminus. The "split-and-mix" synthesis approach is a common method for generating large combinatorial libraries on a solid support, where each bead carries a unique compound. wikipedia.org

The following table provides a hypothetical example of a combinatorial library design based on a D-Phe-Pro scaffold.

| Library Position | Building Blocks | Diversity |

| N-Terminus (R1) | Various acyl groups, alkyl groups, or other protecting groups. | High |

| Position 1 (AA1) | D-amino acids, L-amino acids, unnatural amino acids (e.g., naphthylalanine, pyridylalanine). | High |

| Position 2 (AA2) | Proline analogs with substitutions on the ring. | Medium |

| C-Terminus (R2) | Amides, esters, various amino acids. | High |

De Novo Design Strategies for Enhanced Specificity and Affinity in Ligand-Target Interactions

De novo design aims to create novel molecules with desired functions from scratch, rather than by modifying existing ones. nih.gov For BOC-D-PHE-PRO-OH analogs, de novo design strategies can be employed to develop ligands with enhanced specificity and affinity for their biological targets.

One approach is structure-based de novo design , which utilizes the three-dimensional structure of the target protein to design complementary ligands. Computational methods can be used to identify key interaction "hotspots" on the protein surface and then design small molecules or peptides that make optimal contacts with these regions. pnas.org For a D-peptide ligand, the design process can involve inverting the target protein into its D-enantiomer in silico and then designing L-peptides that bind to it. The resulting D-enantiomers of the designed L-peptides are then synthesized and tested. pnas.org

Another strategy is the design of constrained peptides . By introducing conformational constraints, such as cyclization or the incorporation of rigid building blocks, the entropic penalty of binding is reduced, which can lead to higher affinity. nih.govresearchgate.net For example, a BOC-D-PHE-PRO-OH analog could be designed as part of a larger macrocyclic structure to pre-organize it into the bioactive conformation. biorxiv.org Recent advances in deep learning have enabled the de novo design of high-affinity macrocyclic peptide binders with a high degree of accuracy. biorxiv.orgnih.govnih.gov

Scaffold-based design involves using a known molecular scaffold, such as the D-Phe-Pro dipeptide, and decorating it with different functional groups to optimize interactions with the target. This approach can be guided by computational docking and molecular dynamics simulations to predict the binding modes and affinities of the designed analogs. americanpharmaceuticalreview.com

The table below outlines some de novo design strategies that could be applied to improve the properties of BOC-D-PHE-PRO-OH analogs.

| Design Strategy | Principle | Expected Outcome | Reference |

| Structure-Based Design | Design ligands complementary to the target's 3D structure. | High specificity and affinity. | pnas.org |

| Constrained Peptide Design | Rigidify the peptide to favor the bioactive conformation. | Increased affinity and stability. | nih.govresearchgate.net |

| Macrocyclization | Incorporate the dipeptide into a cyclic scaffold. | High affinity and specificity, improved pharmacokinetics. | biorxiv.orgnih.gov |

| Scaffold-Based Design with Computational Guidance | Decorate the core scaffold with functional groups based on docking simulations. | Optimized interactions with the target. | americanpharmaceuticalreview.com |

| D-Peptide Design | Design using mirror-image phage display or computational methods. | High stability and low immunogenicity. | pnas.org |

Computational Chemistry and Cheminformatics Applications for Boc D Phe Pro Oh Research

Molecular Docking and Virtual Screening for Predictive Target Identification

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule within the active site of a target protein and to screen large compound libraries for potential binders. For BOC-D-PHE-PRO-OH and its derivatives, these methods are instrumental in identifying potential biological targets.

Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein, which can be determined experimentally or through homology modeling. This approach docks candidate molecules into the binding site and scores them based on their predicted binding affinity. nih.gov For instance, in the context of identifying novel inhibitors for bacterial enzymes, a library of compounds, including peptide derivatives, could be virtually screened against the active site of a target protein like DAH7PS in Helicobacter pylori. nih.gov

Ligand-based virtual screening, on the other hand, is employed when the 3D structure of the target is unknown. This method utilizes the structural information of known active ligands to identify new compounds with similar properties. Techniques like similarity searching and pharmacophore modeling fall under this category.

A typical workflow for virtual screening to identify targets for a BOC-D-PHE-PRO-OH containing peptide would involve:

Library Preparation: A database of small molecules or peptides is prepared for screening.

Target Selection: A specific protein of interest is chosen based on its role in a disease pathway.

Docking or Screening: The library is computationally screened against the target.

Hit Identification: Compounds with the best-predicted binding affinities or similarity scores are selected as "hits."

Experimental Validation: The identified hits are then synthesized and tested in vitro to validate the computational predictions.

For example, research on thrombin inhibitors has utilized the D-Phe-Pro-Arg sequence as a foundation for rational drug design. rsc.org Computational studies on such peptide mimics can help in understanding their interaction with the thrombin active site. rsc.orgnih.gov

Advanced Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules like BOC-D-PHE-PRO-OH over time. biorxiv.org These simulations are crucial for understanding the flexibility of the peptide and how it adapts its conformation upon binding to a target.

MD simulations can be used to:

Analyze Conformational Preferences: Peptides containing the D-Phe-Pro sequence are known to adopt specific turn structures. researchgate.net MD simulations can explore the conformational landscape of these peptides in different solvent environments, such as water or dimethyl sulfoxide (B87167) (DMSO), to determine their preferred conformations. biorxiv.org

Study Binding Mechanisms: By simulating the peptide-protein complex, researchers can observe the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.gov

Calculate Binding Free Energies: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be used to estimate the binding free energy of a ligand to its receptor. rsc.org These calculations provide a quantitative measure of binding affinity and can help in ranking different peptide analogs.

For example, MD simulations have been employed to study the behavior of peptides containing D-Pro-Gly or Asn-Gly sequences, which are also known to promote β-turn formation. plos.org These studies provide insights into the role of the solvent and side-chain interactions in stabilizing these structures. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of BOC-D-PHE-PRO-OH, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

The general steps in a QSAR study include:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and 3D descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to various classes of compounds, including inhibitors of histone deacetylases (HDACs), where diaminobiphenyl ligands were functionalized with different amino acid residues. nih.gov Such studies can guide the optimization of lead compounds by suggesting modifications that are likely to improve activity.

Pharmacophore Modeling and Ligand-Based Design for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity.

A pharmacophore model can be generated from a set of active molecules and then used as a 3D query to search large compound databases for new molecules that match the pharmacophore. This approach is particularly useful when the structure of the biological target is unknown.

For BOC-D-PHE-PRO-OH containing peptides, a pharmacophore model could be developed based on the key interactions observed in a peptide-protein complex or from a set of active peptide analogs. This model would highlight the crucial roles of the phenyl ring of D-Phe, the constrained ring of Pro, and other functional groups in binding to the target. Bifunctional peptidomimetics, for instance, have been designed by connecting two distinct pharmacophoric fragments with various linkers. mdpi.com

In Silico Prediction of Conceptual Biopharmaceutical Properties and Transport Mechanisms

The success of a drug candidate depends not only on its biological activity but also on its biopharmaceutical properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools are increasingly used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable profiles. mdpi.comnih.gov

For BOC-D-PHE-PRO-OH and its analogs, various computational models can predict properties such as:

Oral Bioavailability: Predictions can be made based on models that consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Blood-Brain Barrier Permeability: For drugs targeting the central nervous system, predicting whether a compound can cross the blood-brain barrier is crucial.

Metabolic Stability: Models can predict the likelihood of a compound being metabolized by cytochrome P450 enzymes.

Toxicity: A range of in silico models can predict potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition). nih.gov

These predictions help in prioritizing compounds for further experimental testing and in designing molecules with improved drug-like properties. nih.govmdpi.com

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Boc D Phe Pro Oh

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of BOC-D-PHE-PRO-OH and related peptide derivatives are foundational to its application in research and development. High-resolution chromatographic techniques provide the necessary resolving power to separate the target compound from impurities, such as byproducts from synthesis or degradation products.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the foremost technique for determining the purity of peptides and their precursors. iris-biotech.deiris-biotech.de For a compound like BOC-D-PHE-PRO-OH, a C18 column is typically employed with a mobile phase gradient of water and acetonitrile (B52724), often containing an additive like trifluoroacetic acid (TFA) to improve peak shape. purdue.edu Detection is commonly performed by monitoring UV absorbance at 210-220 nm, which corresponds to the peptide bonds. iris-biotech.de The purity is quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram. iris-biotech.de High purity, often exceeding 98%, is critical for applications such as clinical trials and sensitive bioassays. biocat.com

Chiral chromatography is also essential for confirming the stereochemical integrity of BOC-D-PHE-PRO-OH, ensuring the presence of the D-phenylalanine enantiomer and separating it from any L-phenylalanine variant. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak) or Pirkle-type columns, are effective for resolving enantiomers of Boc-protected amino acids and their derivatives. scas.co.jpresearchgate.net

Table 1: Representative HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Assessment (RP-HPLC) | Chiral Analysis (Normal Phase) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Hexane/Ethanol/TFA |

| Gradient | 5% to 95% B over 30 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.6 - 1.0 mL/min |

| Detection | UV at 220 nm | UV at 254 nm or 465 nm (after derivatization) |

| Reference | purdue.edu | researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and metabolite profiling of dipeptides. mdpi.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting low-concentration analytes in complex biological matrices. mdpi.comresearchgate.net

For trace analysis of BOC-D-PHE-PRO-OH, a method would typically involve a reversed-phase or hydrophilic interaction chromatography (HILIC) separation followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer. researchgate.net The use of stable isotope-labeled internal standards allows for precise and accurate absolute quantification, correcting for matrix effects like ion suppression that can occur in biological samples. nih.gov This approach enables the detection of dipeptides at femtomole levels. nih.gov

In metabolite profiling, LC-MS/MS is used to identify and quantify the products of biotransformation. For instance, if BOC-D-PHE-PRO-OH were administered in an in vitro system, such as a liver microsome incubation, LC-MS/MS could identify potential metabolites formed through reactions like hydroxylation, oxidation, or cleavage of the Boc group or peptide bond. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable in this context for determining the elemental composition of unknown metabolites. nih.gov

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, based on the differential migration of analytes in an electric field according to their charge-to-size ratio. bio-rad.com This technique is well-suited for the analysis of peptides and amino acid derivatives. To achieve chiral separation of compounds like BOC-D-PHE-PRO-OH, chiral selectors, most commonly cyclodextrins (e.g., β-cyclodextrin and its derivatives), are added to the background electrolyte (BGE). psu.edu

The separation of enantiomers occurs as they form transient diastereomeric complexes with the chiral selector, which possess different electrophoretic mobilities. Factors such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage are optimized to achieve baseline resolution. psu.edunih.gov For compounds lacking a strong chromophore, pre-column derivatization with a fluorescent tag can be employed to enable highly sensitive detection by laser-induced fluorescence (LIF). psu.edu CE methods are characterized by high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Advanced Spectroscopic Methods for Definitive Structural Confirmation

While chromatographic techniques are essential for separation and quantification, advanced spectroscopic methods are required for the unambiguous confirmation of the chemical structure of BOC-D-PHE-PRO-OH.

High-Field NMR for Isotopic Labeling Studies and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. uzh.ch High-field NMR (e.g., 400 MHz and above) provides the sensitivity and spectral dispersion necessary to analyze complex molecules like BOC-D-PHE-PRO-OH. mdpi.comrsc.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom. mdpi.com For instance, the ¹³C chemical shifts of carbonyl carbons are sensitive to solvent polarity and hydrogen bonding, offering insights into molecular interactions. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities and piece together the molecular framework. hyphadiscovery.com The Nuclear Overhauser Effect (NOE), measured in a NOESY experiment, provides information about through-space proximities of protons, which is crucial for determining stereochemistry and conformation. uzh.ch

Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, can be used in conjunction with NMR to trace metabolic pathways or to simplify complex spectra. For example, synthesizing BOC-D-PHE-PRO-OH with a ¹³C-labeled proline would allow for specific tracking of the proline moiety in metabolic studies.

Table 2: Representative ¹³C NMR Chemical Shifts for BOC-Amino Acid and Peptide Derivatives in CDCl₃

| Carbon Atom | Representative Chemical Shift (ppm) | Compound Type | Reference |

| Boc C=O | ~155 | Boc-Amino Acid | mdpi.com |

| Boc C(CH₃)₃ | ~80 | Boc-Amino Acid | mdpi.com |

| Boc C(CH₃)₃ | ~28 | Boc-Amino Acid | mdpi.com |

| Peptide C=O | ~170-172 | Dipeptide | mdpi.com |

| Proline α-CH | ~60 | Proline Derivative | rsc.org |

| Phenylalanine α-CH | ~55 | Phenylalanine Derivative | mdpi.com |

Note: Specific shifts for BOC-D-PHE-PRO-OH would require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net This is a critical step in confirming the identity of BOC-D-PHE-PRO-OH and its potential metabolites.

Tandem mass spectrometry (MS/MS) on an HRMS platform, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used to study the fragmentation patterns of the molecule. nih.govmdpi.com When the protonated molecule [M+H]⁺ of BOC-D-PHE-PRO-OH is isolated and subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. The resulting fragment ions provide a structural fingerprint. Common fragmentation pathways for peptides include the cleavage of the peptide bond to produce b- and y-ions, as well as the loss of the Boc group. Analysis of these fragments confirms the amino acid sequence and the integrity of the protecting group. mdpi.comnih.gov

Table 3: Predicted Key HRMS Fragmentation Ions for BOC-D-PHE-PRO-OH ([C₂₀H₂₈N₂O₅ + H]⁺, Exact Mass: 393.2071)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 393.2071 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc | 337.1442 |

| [M+H - C₅H₈O₂]⁺ | Loss of Boc group | 293.1547 |

| y₂ | [H-Pro-OH + H]⁺ | 116.0706 |

| b₂ | [Boc-D-Phe-Pro]⁺ | 347.2016 |

| Iminium Ion (Pro) | Proline iminium ion | 70.0651 |

| Iminium Ion (Phe) | Phenylalanine iminium ion | 120.0808 |

Note: These are predicted values. Actual fragmentation would need to be confirmed experimentally.

Development of Bioanalytical Assays for In Vitro Research Applications

The development of robust bioanalytical assays is essential for studying the behavior of BOC-D-PHE-PRO-OH in in vitro research settings, such as cell-based assays or enzyme inhibition studies. researchgate.net These assays must be sensitive, specific, and reproducible to provide meaningful data.

An LC-MS/MS-based method is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. nih.govresearchgate.net An assay for BOC-D-PHE-PRO-OH in a biological matrix (e.g., cell lysate, incubation buffer) would involve several key steps:

Sample Preparation: This step is crucial to remove interfering substances like proteins and salts. Techniques such as protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be employed. researchgate.net

Chromatographic Separation: A rapid and efficient UHPLC (Ultra-High-Performance Liquid Chromatography) method would be developed to separate the analyte from matrix components in a short timeframe. researchgate.net

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition (e.g., m/z 393.2 → 293.2) for the analyte and another for a suitable internal standard. This highly specific detection minimizes interference from the complex matrix. mdpi.com

Method Validation: The assay would be rigorously validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability. purdue.edu

Such a validated bioanalytical assay would enable researchers to accurately measure the concentration of BOC-D-PHE-PRO-OH in various in vitro experiments, providing crucial data for understanding its biological activity and mechanism of action. nih.govmpg.de

Challenges in Quantification within Complex Biological Research Matrices

The accurate quantification of synthetic peptides like BOC-D-PHE-PRO-OH in complex biological research matrices, such as plasma, serum, or tissue homogenates, is a significant analytical undertaking. simbecorion.comresearchgate.net These matrices are intricate mixtures of proteins, lipids, salts, and endogenous molecules that can interfere with the detection and measurement of the target analyte. simbecorion.comnih.gov Overcoming these challenges is fundamental to obtaining reliable and reproducible data in pharmacokinetic and metabolic studies. simbecorion.com

A primary obstacle in the bioanalysis of BOC-D-PHE-PRO-OH is the phenomenon known as the "matrix effect." sci-hub.se This occurs when components of the biological sample co-elute with the analyte and affect its ionization efficiency in the mass spectrometer source, leading to either ion suppression or enhancement. sci-hub.se Plasma, for instance, is rich in phospholipids (B1166683) and proteins that are notorious for causing such interference. simbecorion.com The result is a potential under- or overestimation of the analyte's true concentration, compromising the accuracy of the study. simbecorion.com Evaluating the matrix effect, often by comparing the analyte's response in post-extraction spiked matrix samples to its response in a neat solution, is a critical step in method validation. sci-hub.se

The typically low concentration of synthetic peptides administered in research settings presents another significant hurdle. nih.gov Achieving the necessary sensitivity for detection and quantification at picomolar or even femtomolar levels requires highly efficient sample preparation techniques and sensitive analytical instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). newomics.complos.org Extraction procedures must effectively remove interfering substances while concentrating the analyte to a level that is within the measuring range of the assay. thermofisher.com

Furthermore, the structural characteristics of BOC-D-PHE-PRO-OH introduce specific challenges. The presence of a D-amino acid (D-Phenylalanine) distinguishes it from most endogenous peptides. However, biological matrices contain a vast peptidome, including numerous endogenous dipeptides and products of protein degradation, which can present as background noise or even isobaric interference, complicating specific detection. nih.gov

The stability of the analyte within the biological matrix is a critical consideration. simbecorion.com Peptides are susceptible to degradation by proteases present in biological samples. newomics.com The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of BOC-D-PHE-PRO-OH offers some stability, but its integrity throughout sample collection, storage, and processing must be verified. chemimpex.com Factors such as pH and temperature can also affect its stability, potentially leading to cyclization into diketopiperazines or hydrolysis. mdpi.com Recommended practices include the immediate addition of protease inhibitors to plasma samples and storage at ultra-low temperatures (e.g., -70°C or lower) to minimize degradation. thermofisher.com

Extraction recovery is another pivotal parameter that is often challenging to optimize. simbecorion.comthermofisher.com The goal is to efficiently isolate the analyte from the matrix with high and consistent recovery. sci-hub.se Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly employed. simbecorion.com For peptides, SPE is often favored for its ability to provide cleaner extracts and better recovery compared to other methods. nih.gov However, recovery can be incomplete and must be carefully quantified during method development to ensure accurate final concentration measurements. thermofisher.com

The following table summarizes the key challenges and potential mitigation strategies in the quantification of BOC-D-PHE-PRO-OH.

Table 1: Summary of Quantification Challenges and Mitigation Strategies

| Challenge | Description | Common Mitigation Strategies |

|---|---|---|

| Matrix Effects | Co-eluting matrix components alter analyte ionization, causing ion suppression or enhancement. sci-hub.se | Chromatographic optimization to separate analyte from interferences; Use of stable isotope-labeled internal standards; Efficient sample cleanup (e.g., SPE); Evaluation of different matrix lots. researchgate.netsci-hub.se |

| Low Analyte Abundance | Target analyte is present at very low concentrations (pM to nM range) in the biological sample. nih.govnewomics.com | Use of highly sensitive detection methods (e.g., LC-MS/MS); Sample concentration during extraction; Injection of larger sample volumes. newomics.comthermofisher.com |

| Analyte Stability | Degradation of BOC-D-PHE-PRO-OH by enzymes (proteases) or due to pH/temperature instability in the matrix. newomics.comthermofisher.com | Addition of protease inhibitors upon sample collection; Immediate sample processing or freezing at ≤ -70°C; pH adjustment of the sample; Minimizing freeze-thaw cycles. sci-hub.sethermofisher.com |

| Extraction Recovery | Incomplete and variable recovery of the analyte during the sample preparation process. thermofisher.com | Optimization of extraction technique (e.g., SPE, protein precipitation); Use of an appropriate internal standard to correct for losses. simbecorion.comsci-hub.se |

| Structural Interference | Presence of structurally similar endogenous peptides or metabolites that can interfere with the assay's specificity. nih.govmdpi.com | High-resolution mass spectrometry; Tandem MS (MS/MS) with specific precursor-product ion transitions; Chiral chromatography to separate from potential L-Phe containing isomers. mdpi.comgoogle.com |

To illustrate the impact of the matrix and the effectiveness of extraction, the following table presents representative data for the analysis of a dipeptide in human plasma, showcasing typical values for extraction recovery and matrix effects that researchers might encounter.

Table 2: Representative Extraction Recovery and Matrix Effect Data for a Dipeptide in Human Plasma using SPE-LC-MS/MS

| Analyte Concentration (pg/mL) | Mean Extraction Recovery (%) (n=6) | Relative Standard Deviation (RSD) of Recovery (%) | Matrix Effect (%) (IS Normalized) |

|---|---|---|---|

| 150 | 93.85 | < 9.8 | 98.0 |

| 2700 | 95.58 | < 9.8 | 101.0 |

Data adapted from a study on the dipeptide GMDP, demonstrating typical performance metrics for a validated bioanalytical method. sci-hub.se A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Boc D Phe Pro Oh As a Chemical Biology Tool and Mechanistic Probe

Applications in Enzyme Inhibition/Activation Studies and Biochemical Pathway Interrogation In Vitro

BOC-D-PHE-PRO-OH is primarily utilized in enzyme inhibition studies as a critical building block for the synthesis of potent and selective inhibitors, rather than as an inhibitor itself. Its rigid D-Phe-Pro structure serves as a highly effective scaffold for positioning other residues or pharmacophores to interact optimally with enzyme active sites. This is particularly evident in the development of thrombin inhibitors, where the D-Phe-Pro sequence is a well-established motif for binding to the enzyme's S2 and S3 pockets.

Researchers have used BOC-D-PHE-PRO-OH to synthesize a variety of inhibitor classes. For example, it was used as a starting material in the coupling process to create tripeptide p-nitroanilides, such as Boc-D-Phe-Pro-Lys(Boc)-pNA, which are synthetic substrates used to study the activity of enzymes like thrombin. researchgate.net The rationale for using the D-Phe-Pro scaffold is based on extensive structure-activity relationship studies of thrombin inhibitors, which demonstrate that this dipeptide unit correctly orients the P1 residue (often Arginine) for deep insertion into the S1 specificity pocket of the enzyme. diva-portal.org

While direct inhibitory data for BOC-D-PHE-PRO-OH is not documented, the significance of the scaffold is highlighted by the high potency of the derivatives it is used to create. Studies on these derivatives provide insight into the biochemical pathways they modulate, primarily the coagulation cascade. For instance, analogues built upon the D-Phe-Pro core exhibit potent anticoagulant activity in plasma clotting assays. The modification of the C-terminal arginine in D-Phe-Pro-Arg based inhibitors, which are synthesized from precursors like BOC-D-PHE-PRO-OH, has been shown to significantly influence binding affinity and selectivity for thrombin.

| Derivative Compound | Target Enzyme | Reported Activity (K_i) | Role of D-Phe-Pro Scaffold |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 40 pM acs.org | Provides a pre-organized conformation for optimal binding, contributing an estimated 10-fold to binding affinity through entropic effects. acs.org |

| Boc-D-Phe-Pro-Arg-OMe | Thrombin | 7.8 µM | The D-Phe group engages in hydrophobic interactions, while the proline residue induces a turn conformation essential for correct ligand presentation. |

| H-D-Phe-Pro-Arg-OMe | Thrombin | 0.58 µM | Serves as the core recognition element for the enzyme's non-specific binding pockets. |

This table showcases the activity of compounds synthesized using the D-Phe-Pro motif, illustrating the importance of BOC-D-PHE-PRO-OH as a synthetic precursor.

Use in Affinity-Based Proteomics for Target Identification and Validation in Model Systems

Affinity-based proteomics is a powerful technique used to identify the protein binding partners of a specific molecule. This "target fishing" approach typically involves immobilizing a small molecule (the "bait") onto a solid support, such as a chromatography resin, and using it to capture interacting proteins ("prey") from a cell lysate or biological fluid. nih.gov The captured proteins are then eluted and identified by mass spectrometry.

While BOC-D-PHE-PRO-OH is a component of many biologically active peptides, there are no specific reports in the scientific literature of its use as an immobilized bait molecule for affinity-based proteomics. The application of this technique has been demonstrated with other, more complex peptide probes. For example, chemical proteomics has been used for the target discovery of cyclotides and for profiling acetyltransferases using peptide-coenzyme A conjugates. nih.govnih.gov These studies involve the synthesis of functionalized peptides that incorporate handles for immobilization and crosslinking moieties for covalently trapping binding partners. nih.gov

Theoretically, BOC-D-PHE-PRO-OH could be functionalized and immobilized on a resin to screen for proteins that recognize the D-Phe-Pro motif. The carboxylic acid group provides a straightforward point of attachment to an amine-functionalized resin via standard coupling chemistry. Such an experiment could identify proteins that have a binding preference for this specific β-turn-inducing structure. However, to date, research has focused on using the complete, more complex peptide inhibitors as bait, as they are more likely to have the high affinity and specificity required for successful target identification.

Development of Bioconjugates and Labeled Probes for Advanced In Vitro Cellular Studies

BOC-D-PHE-PRO-OH is a valuable precursor for the synthesis of bioconjugates and labeled probes. Its free carboxylic acid can be readily activated to facilitate covalent linkage to other molecules, such as fluorescent dyes, biotin (B1667282), or drug molecules. A common strategy involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, creating compounds like Boc-D-Phe-Pro-Osu. This activated ester is highly reactive toward primary amines on other molecules, forming stable amide bonds.

These conjugation capabilities allow for the creation of a wide range of tools for cellular studies:

Fluorescent Probes: By conjugating a fluorescent dye (e.g., carboxyfluorescein) to BOC-D-PHE-PRO-OH or a peptide containing this motif, researchers can create probes to visualize cellular uptake, localization, and transport. Confocal microscopy studies often use such probes to track the entry of peptide-based drug delivery systems into cancer cells. acs.orgnih.gov

Biotinylated Probes: Conjugation with biotin allows for the detection and purification of the peptide or its binding partners using streptavidin-coated surfaces or reagents. This is a foundational technique in many biochemical assays and pull-down experiments.

Peptide-Drug Conjugates: The D-Phe-Pro motif can be incorporated into peptides designed to target specific cell surface receptors, such as integrins. nih.gov These targeting peptides can then be conjugated to cytotoxic drugs. The role of the peptide is to deliver the drug specifically to cancer cells that overexpress the target receptor, potentially increasing efficacy and reducing side effects. mdpi.com

The synthesis of these complex bioconjugates often starts with fundamental building blocks like BOC-D-PHE-PRO-OH, which are sequentially assembled and functionalized using solid-phase or solution-phase peptide synthesis techniques. nih.govnih.gov

Investigating Peptide Transport Mechanisms and Permeability in Model Membranes and Cell Lines